γ-Secretase-Modulator 2

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GSM1 has a wide range of scientific research applications, including:

Wirkmechanismus

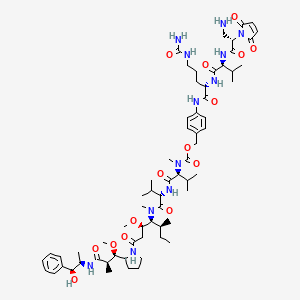

GSM1 exerts its effects by directly targeting the transmembrane domain 1 of presenilin 1, a component of the gamma-secretase complex . By binding to this domain, GSM1 modulates the enzyme’s activity, leading to a shift in the production of amyloid-beta peptides from longer, more pathogenic forms (such as amyloid-beta 42) to shorter, less pathogenic forms (such as amyloid-beta 38) . This modulation is achieved through allosteric interactions that enhance the enzyme’s processivity .

Zukünftige Richtungen

The future directions for gamma-Secretase modulator 2 are promising. A Phase II study to investigate safety, tolerability, PK, and PD of RG6289 is scheduled for 2024 and doses were selected using PK-PD model simulations . The recent clinical trial results from anti-Aβ antibodies provide evidence that Aβ is a valid therapeutic target for AD .

Biochemische Analyse

Biochemical Properties

Gamma-Secretase modulator 2 works by modulating the action of gamma-secretase, selectively attenuating the production of Aβ (1-42), a peptide associated with the deposition of Aβ in the brain . This modulation is achieved through interactions with the gamma-secretase complex, which is composed of four core proteins . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins .

Cellular Effects

Gamma-Secretase modulator 2 influences cell function by altering the production of Aβ peptides. By reducing the production of Aβ (1-42), it can potentially prevent or treat diseases associated with the deposition of Aβ in the brain . This modulation of gamma-secretase activity can have significant effects on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Gamma-Secretase modulator 2 involves its binding interactions with the gamma-secretase complex. It modulates the enzyme’s active site such that it still runs and, in the case of Aβ, runs more efficiently, processing amyloidogenic Aβ42 and Aβ43 into smaller, innocuous peptides such as Aβ37 and Aβ38 .

Temporal Effects in Laboratory Settings

It has been reported that RG6289, a second-generation GSM, appeared safe in a Phase 1 trial and shifted Aβ production toward smaller, less-sticky peptides .

Dosage Effects in Animal Models

The effects of Gamma-Secretase modulator 2 at different dosages in animal models are yet to be fully tested in clinical trials . It is expected that the effects of the product would vary with different dosages, with potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Gamma-Secretase modulator 2 is involved in the metabolic pathway that leads to the production of Aβ peptides. It interacts with the gamma-secretase complex, influencing the enzyme’s activity and specificity .

Transport and Distribution

It is known that it interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease .

Subcellular Localization

It is known that it interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease .

Vorbereitungsmethoden

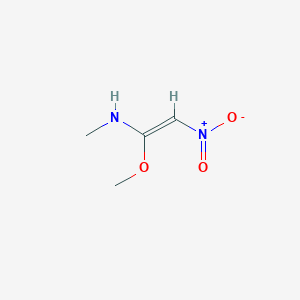

Synthetic Routes and Reaction Conditions

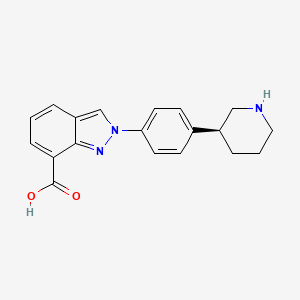

GSM1 is synthesized through a series of chemical reactions involving the assembly of its molecular components. The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical structure. One common method involves the use of piperidine derivatives and phenyl groups, which are combined under specific reaction conditions to form the final compound .

Industrial Production Methods

Industrial production of GSM1 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

GSM1 undergoes several types of chemical reactions, including:

Oxidation: GSM1 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within GSM1.

Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions involving GSM1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives of GSM1, which can have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and to identify potential therapeutic candidates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

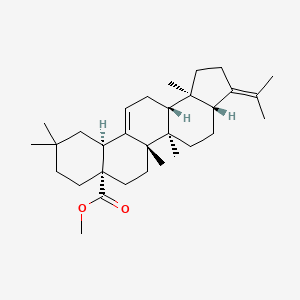

Similar compounds to GSM1 include other gamma-secretase modulators and inhibitors, such as:

Compound 2: Another gamma-secretase modulator with similar effects on amyloid-beta production.

Fenofibrate: An inverse gamma-secretase modulator that increases amyloid-beta 42 levels by decreasing the enzyme’s processivity.

Uniqueness of GSM1

GSM1 is unique in its high selectivity for gamma-secretase and its ability to specifically lower amyloid-beta 42 levels while increasing amyloid-beta 38 levels . This selective modulation reduces the potential for off-target effects and makes GSM1 a promising candidate for therapeutic development .

Eigenschaften

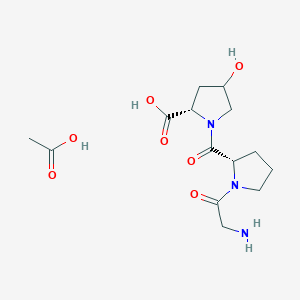

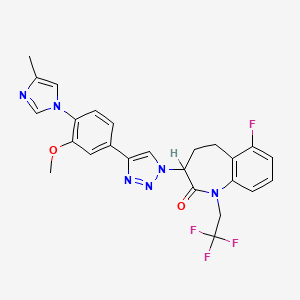

IUPAC Name |

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHNBILIYONQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732149 | |

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093978-89-2 | |

| Record name | 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)